4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-[difluoromethyl]-1,3-benzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-2,6-difluoroanisole
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4,5-difluoroanisole
- 3-Bromo-2,4-difluoroaniline
Uniqueness
4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack these functional groups .
Properties
Molecular Formula |
C8H3Br2F2NO |
---|---|
Molecular Weight |
326.92 g/mol |
IUPAC Name |
4-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C8H3Br2F2NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H |
InChI Key |
DHMGHJRTBQDFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.